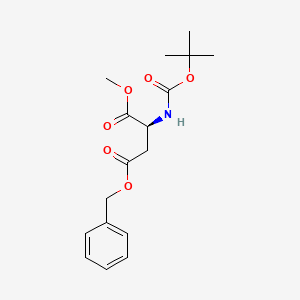

(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate

Description

(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a benzyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group attached to a succinate backbone. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Properties

IUPAC Name |

4-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)22-4)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESZKWMROMDSSP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-methyl 2-aminosuccinate and benzyl bromide.

Protection of Amino Group: The amino group of (S)-methyl 2-aminosuccinate is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Alkylation: The protected amino succinate is then alkylated with benzyl bromide under basic conditions to introduce the benzyl group.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Oxidation: The benzyl group can be oxidized to a benzyl alcohol or further to a benzaldehyde.

Substitution: The succinate backbone can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Free Amine: Obtained after Boc deprotection.

Benzyl Alcohol/Benzaldehyde: Products of benzyl group oxidation.

Substituted Succinate Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate depends on its specific application. In pharmaceutical research, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(S)-4-Benzyl 1-methyl 2-amino succinate: Lacks the Boc protecting group.

(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)glutarate: Similar structure but with a glutarate backbone instead of succinate.

(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)malonate: Contains a malonate backbone.

Uniqueness

(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research. The presence of the Boc protecting group provides stability during synthetic transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate, also known by its CAS number 158201-15-1, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H23NO6

- Molecular Weight : 337.37 g/mol

- Melting Point : 62-63 ºC

- Purity : ≥ 98%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide chemistry to protect amine functionalities during synthesis.

Research indicates that (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate may interact with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways. The presence of the benzyl and Boc groups suggests potential interactions with hydrophobic pockets in target proteins, enhancing binding affinity.

In Vitro Studies

In vitro studies have shown that the compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on serine-threonine protein phosphatases, which play critical roles in cellular signaling and metabolism. The structure of the compound allows it to mimic natural substrates or inhibitors, potentially leading to significant biological effects .

Structure-Activity Relationships (SAR)

The SAR analysis of related compounds has provided insights into the functional groups necessary for biological activity:

| Compound Structure | Key Functional Groups | Observed Activity |

|---|---|---|

| (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate | Benzyl, Boc | Moderate inhibition of protein phosphatases |

| Related amides | Varying alkyl chains | Enhanced potency with larger hydrophobic groups |

| Simple derivatives | Lack of bulky groups | Reduced or no activity |

This table illustrates how modifications to the chemical structure can significantly influence biological activity.

Case Studies and Research Findings

- Inhibition Studies : A study focusing on derivatives of (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate demonstrated that certain modifications lead to increased potency as inhibitors of specific phosphatases. For example, compounds with additional hydrophobic moieties showed enhanced binding and inhibitory effects .

- Cell Line Assays : In assays using human cancer cell lines such as HeLa and A549, certain derivatives exhibited cytotoxic effects at varying concentrations. Notably, compounds derived from (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate were tested for their ability to induce apoptosis in these cells, indicating potential therapeutic applications .

- Binding Affinity Studies : The binding affinity of (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate to target proteins was assessed using surface plasmon resonance (SPR). Results indicated a significant interaction with specific protein targets, suggesting its utility as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate, and how can intermediates be optimized?

- Methodology : The compound is synthesized via carbodiimide-mediated coupling (e.g., DCC) between a carboxylic acid and N-hydroxyphthalimide derivative, followed by protecting group strategies. For example, tert-butoxycarbonyl (Boc) protection is introduced using Boc anhydride under basic conditions. Key steps include:

Activation of the carboxylic acid with DCC to form an active ester intermediate.

Coupling with N-hydroxyphthalimide to yield the phthalimide-protected intermediate.

Boc protection of the amino group under anhydrous conditions (e.g., Boc₂O, DMAP, in dichloromethane).

- Optimization : Reaction yields (e.g., 67% in a documented protocol) can be improved by adjusting stoichiometry, solvent polarity (hexanes/EtOAc gradients), or purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and stereochemistry. For example:

- ¹H NMR : Distinct signals for benzyl protons (δ ~7.2–7.8 ppm), methoxy groups (δ ~3.7–3.8 ppm), and tert-butyl groups (δ ~1.49 ppm, singlet).

- ¹³C NMR : Boc carbonyl (δ ~154–171 ppm), ester carbonyls (δ ~170–175 ppm), and quaternary carbons (e.g., δ ~81 ppm for Boc-O) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- HPLC : Reverse-phase HPLC with UV detection validates purity (>97% by GC or HPLC) .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers. Retention times are compared to standards.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration. SHELXL is widely used for refinement, particularly for high-resolution data .

Advanced Research Questions

Q. How can mechanistic studies be designed to investigate the decarboxylation or deprotection of the Boc group in this compound?

- Experimental Design :

Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) using in situ FTIR or NMR.

Isotopic Labeling : Use ¹³C-labeled Boc groups to track CO₂ release during deprotection (e.g., TFA-mediated cleavage).

Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for Boc removal .

Q. What strategies resolve contradictions between predicted and observed NMR data?

- Troubleshooting :

Dynamic Effects : Check for rotameric splitting (e.g., tert-butyl group rotation) or solvent-induced shifts (CDCl₃ vs. DMSO-d₆).

Impurity Analysis : Use 2D NMR (COSY, HSQC) to identify overlapping signals from byproducts.

Crystallographic Validation : Compare NMR-derived structures with X-ray data to confirm assignments .

Q. How is this compound utilized as a chiral building block in peptide-mimetic drug synthesis?

- Applications :

- Peptide Coupling : The succinate backbone serves as a spacer in protease inhibitors. The Boc group is selectively deprotected to enable further functionalization.

- Prodrug Design : The methyl ester can be hydrolyzed in vivo to release active carboxylic acid derivatives.

- Case Study : In photoinduced decarboxylation studies, N-acyloxyphthalimide derivatives of this compound generate carbon-centered radicals for C–C bond formation .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Scale-Up Considerations :

Catalyst Loading : Optimize asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to minimize racemization.

Purification : Switch from column chromatography to recrystallization for large batches (e.g., using hexanes/EtOAc mixtures).

Process Analytics : Implement PAT (Process Analytical Technology) tools like inline NMR to monitor enantiomeric excess (ee) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.